An In-depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt for Researchers and Drug Development Professionals
An In-depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt for Researchers and Drug Development Professionals
Cholesteryl hemisuccinate tris salt (CHS-Tris) is a synthetic, water-soluble derivative of cholesterol that has garnered significant attention in various fields of biochemical and pharmaceutical research. Its unique amphipathic nature, combining the rigid sterol structure of cholesterol with a flexible, ionizable succinate (B1194679) linker and a Tris counter-ion, imparts valuable properties for the stabilization of lipid membranes and the solubilization of membrane proteins. This guide provides a comprehensive overview of CHS-Tris, including its physicochemical properties, experimental applications, and its roles in drug delivery and as a bioactive molecule.
Core Concepts and Physicochemical Properties
Cholesteryl hemisuccinate is an anionic derivative of cholesterol where the hydroxyl group at the 3-beta position is esterified with succinic acid. The Tris salt form enhances its solubility in aqueous solutions compared to the free acid form. This modification allows for the incorporation of a cholesterol-like molecule into systems where the hydrophobicity of native cholesterol would be prohibitive.
Chemical Structure:
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Synonyms: 3β-Hydroxy-5-cholestene 3-hemisuccinate, 5-Cholesten-3β-ol 3-hemisuccinate, CHEMS, CHS
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Molecular Formula: C₃₁H₅₀O₄ · C₄H₁₁NO₃
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Molecular Weight: 607.86 g/mol [1]
Solubility and Handling:
CHS-Tris is typically supplied as a white powder and should be stored at -20°C.[1] While more water-soluble than its free-acid counterpart, its dissolution in aqueous buffers is often facilitated by the presence of detergents. For instance, it is soluble at 1.2% in a 6% aqueous solution of CHAPS.[2] It can also be dissolved in methanol (B129727) at a concentration of 10 mg/ml to yield a clear, colorless solution.[3][4]
Data Presentation: Physicochemical and Biophysical Parameters
The incorporation of CHS into lipid bilayers significantly modulates their physical properties. Below is a summary of key quantitative data regarding its effects.
| Parameter | Lipid System | Molar Ratio (CHS:Lipid) | Observation | Reference |
| Phase Transition Temperature (Tm) | DPPC Liposomes | Not specified | Slightly decreased | [5] |
| Transition Enthalpy (ΔH) | DPPC Liposomes | Not specified | Markedly decreased; more effective than cholesterol | [5] |
| IC₅₀ (DNA Polymerase β inhibition) | In vitro assay | N/A | 2.9 µM | [6] |
| IC₅₀ (DNA Polymerase λ inhibition) | In vitro assay | N/A | 6.3 µM | [6] |
| IC₅₀ (TdT inhibition) | In vitro assay | N/A | 6.5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of Cholesteryl hemisuccinate tris salt: membrane protein solubilization and liposome (B1194612) preparation.
Protocol 1: Solubilization of Membrane Proteins
CHS-Tris is frequently used as an additive in detergent solutions to mimic a more native-like lipid environment, which can be crucial for maintaining the stability and functionality of solubilized membrane proteins.
Materials:
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Membrane preparation containing the protein of interest
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Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
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Cholesteryl hemisuccinate tris salt (CHS-Tris)
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Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol)
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Protease inhibitors
Procedure:
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Preparation of Detergent/CHS Stock Solution:
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Prepare a 2x solubilization buffer. A common formulation is 100 mM HEPES pH 7.5, containing 1.6 M NaCl.
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To this buffer, add the desired concentration of detergent and CHS-Tris. A common ratio is 2% (w/v) DDM and 0.4% (w/v) CHS.
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Mix thoroughly until both components are fully dissolved. Gentle warming and vortexing can aid dissolution.
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Membrane Solubilization:
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Thaw the membrane preparation on ice.
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Add an equal volume of the 2x detergent/CHS stock solution to the membrane preparation.
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Incubate the mixture at 4°C for 1-3 hours with gentle agitation (e.g., end-over-end rotation).
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Clarify the solubilized sample by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet unsolubilized material.
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The supernatant contains the solubilized membrane protein, which can then be used for downstream applications such as affinity purification.
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Protocol 2: Preparation of Liposomes Containing CHS-Tris
CHS-Tris is incorporated into liposomes to modulate their physical properties, such as stability and pH sensitivity. The thin-film hydration method followed by extrusion is a common technique for preparing unilamellar vesicles of a defined size.
Materials:
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Phospholipid(s) (e.g., Dipalmitoylphosphatidylcholine, DPPC)
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Cholesteryl hemisuccinate tris salt (CHS-Tris)
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Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
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Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
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Lipid Film Formation:
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Dissolve the desired amounts of phospholipid and CHS-Tris in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
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Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be above the phase transition temperature (Tm) of the lipids.
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Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
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To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours or overnight.
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Hydration:
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Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the Tm of the lipids.
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Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
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Extrusion:
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Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
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Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the MLVs through the membrane pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.
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The resulting liposome suspension can be stored at 4°C.
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Mandatory Visualizations
Anticancer Mechanism of Action
Cholesteryl hemisuccinate has been shown to selectively inhibit DNA polymerases of the X family, with a particularly strong inhibitory effect on DNA Polymerase β (Pol β).[6] This inhibition is a key aspect of its potential anticancer activity, as Pol β is a crucial enzyme in the base excision repair pathway, which is often upregulated in cancer cells to repair DNA damage caused by chemotherapy and radiation.
Caption: Inhibition of DNA Polymerase β by Cholesteryl Hemisuccinate.
Hepatoprotective Mechanism of Action
Cholesteryl hemisuccinate has demonstrated a protective effect against drug-induced liver injury, particularly from acetaminophen (B1664979) overdose. The mechanism involves the prevention of both apoptosis and necrosis.
Caption: Hepatoprotective effect of CHS against acetaminophen toxicity.
Conclusion
Cholesteryl hemisuccinate tris salt is a versatile and valuable tool for researchers in biochemistry, biophysics, and drug development. Its ability to stabilize membrane proteins and modulate the properties of lipid bilayers makes it indispensable for the study of membrane-associated biological processes and for the formulation of advanced drug delivery systems. Furthermore, its intrinsic bioactivities as an anticancer and hepatoprotective agent open up exciting avenues for therapeutic development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of CHS-Tris in the laboratory.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
